4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Catalog No.
S8203859
CAS No.
M.F
C13H23ClN2O3
M. Wt
290.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-ca...

Product Name

4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

IUPAC Name

tert-butyl 4-[(2-chloroacetyl)-methylamino]piperidine-1-carboxylate

Molecular Formula

C13H23ClN2O3

Molecular Weight

290.78 g/mol

InChI

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-7-5-10(6-8-16)15(4)11(17)9-14/h10H,5-9H2,1-4H3

InChI Key

PLWNMNNUBSYHBY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)CCl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)CCl

4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with the molecular formula C13H23ClN2O3 and a molecular weight of 290.79 g/mol. It belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with various functional groups. The compound features a chloroacetyl group and a tert-butyl ester, which contribute to its chemical properties and potential biological activities. Its CAS number is 1353980-27-4, and it is also known by various synonyms, including tert-butyl 4-((2-chloroacetamido)methyl)piperidine-1-carboxylate .

Typical of amides and esters:

  • Hydrolysis: Under acidic or basic conditions, the tert-butyl ester can hydrolyze to yield 4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid.
  • Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic attack by amines or alcohols, leading to the formation of new derivatives.
  • Reduction: The carbonyl group in the chloroacetyl moiety may be reduced to an alcohol under appropriate conditions.

These reactions highlight its reactivity, which is essential for further modifications in synthetic chemistry.

The synthesis of 4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps:

  • Formation of the Chloroacetamide: Reacting piperidine with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamide.
  • Carboxylic Acid Esterification: The chloroacetamide is then reacted with tert-butyl alcohol in the presence of an acid catalyst to yield the tert-butyl ester.
  • Purification: The product can be purified through recrystallization or column chromatography.

This multi-step synthesis allows for the introduction of various functional groups, tailoring the compound for specific applications .

4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester has potential applications in:

  • Pharmaceutical Development: Due to its structural properties, it could serve as a lead compound for developing new drugs targeting neurological or infectious diseases.
  • Chemical Research: It can be utilized in synthetic organic chemistry as an intermediate for creating more complex molecules.
  • Biological Studies: Its unique structure makes it suitable for studying interactions with biological macromolecules.

Interaction studies involving 4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester are crucial for understanding its pharmacodynamics. Preliminary studies may include:

  • Binding Affinity Tests: Investigating how well the compound binds to specific receptors or enzymes.
  • In vitro Assays: Evaluating its effects on cell lines to determine cytotoxicity or therapeutic efficacy.
  • In vivo Studies: Assessing its pharmacokinetics and pharmacodynamics in animal models.

These studies provide insights into its potential therapeutic applications and safety profile.

Several compounds share structural similarities with 4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester. Here are some notable examples:

Compound NameCAS NumberStructural FeaturesSimilarity
tert-Butyl 4-(methylamino)piperidine-1-carboxylate147539-41-1Methylamino group instead of chloroacetamidoHigh
tert-Butyl 4-(propylamino)piperidine-1-carboxylate301225-58-1Propylamino groupHigh
tert-Butyl methyl(piperidin-4-yl)carbamate108612-54-0Carbamate functional groupHigh
tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate207405-68-3Bicyclic structureModerate
tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate744183-20-8Bicyclic structureModerate

These compounds highlight the uniqueness of 4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester due to its specific functional groups and potential biological activities that may differ from those of its analogs.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

290.1397203 g/mol

Monoisotopic Mass

290.1397203 g/mol

Heavy Atom Count

19

Dates

Last modified: 04-15-2024

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